molecular formula C7H12F3NO2 B3014415 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol CAS No. 478068-15-4

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol

Cat. No. B3014415
M. Wt: 199.173
InChI Key: VOUSLDPVOVQWAD-UHFFFAOYSA-N
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Patent
US09353096B2

Procedure details

To a round bottomed flask containing 3.136 g (36 mmol) of morpholine was added 3.362 g (30 mmol) of racemic 1,1,1-trifluoro-2,3-epoxypropane dropwise over 10 min (exothermic). The mixture was stirred at room temperature. After 90 min, the volatiles were removed under reduced pressure to give 5.837 g (98%) of 1,1,1-trifluoro-3-morpholin-4-yl-propan-2-ol as an oil.
Quantity
3.136 g
Type
reactant
Reaction Step One
Quantity
3.362 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[F:7][C:8]([F:13])([F:12])[CH:9]1[O:11][CH2:10]1>>[F:7][C:8]([F:13])([F:12])[CH:9]([OH:11])[CH2:10][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.136 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
3.362 g
Type
reactant
Smiles
FC(C1CO1)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC(C(CN1CCOCC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.837 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.